Benzyl-ethyl-(S)-piperidin-3-yl-amine
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Overview
Description
Benzyl-ethyl-(S)-piperidin-3-yl-amine is a compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The structure of this compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and it is substituted with benzyl and ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-ethyl-(S)-piperidin-3-yl-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Substitution Reactions: The introduction of the benzyl and ethyl groups can be achieved through nucleophilic substitution reactions. For instance, the piperidine ring can be reacted with benzyl chloride and ethyl bromide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl-ethyl-(S)-piperidin-3-yl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Benzyl-ethyl-(S)-piperidin-3-yl-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Benzyl-ethyl-(S)-piperidin-3-yl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the benzyl and ethyl substituents.
N-Benzylpiperidine: A similar compound with only a benzyl group attached to the piperidine ring.
N-Ethylpiperidine: A compound with only an ethyl group attached to the piperidine ring.
Uniqueness
Benzyl-ethyl-(S)-piperidin-3-yl-amine is unique due to the presence of both benzyl and ethyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its interaction with specific molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
Benzyl-ethyl-(S)-piperidin-3-yl-amine is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
This compound features a piperidine ring, an ethyl group, and a benzyl moiety. The stereochemistry of the compound contributes to its unique interactions with biological systems, enhancing its pharmacological potential.
Structural Features | Description |
---|---|
Piperidine Ring | A six-membered ring containing one nitrogen atom, contributing to the compound's basicity and reactivity. |
Benzyl Group | Enhances lipophilicity and may influence receptor binding affinity. |
Ethyl Group | Increases solubility and may affect pharmacokinetics. |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. The compound is known to modulate the activity of specific molecular targets, which may include:
- Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems.
- Enzyme Inhibition : It has potential as an inhibitor for enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit notable anticancer properties. For instance, benzoylpiperidine derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancers. The IC50 values for these compounds ranged from 19.9 to 75.3 µM, demonstrating their potential as therapeutic agents in oncology .
Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective activities. Similar piperidine derivatives have been investigated for their ability to inhibit cholinesterase enzymes, which are crucial in Alzheimer's disease pathology. Compounds exhibiting IC50 values below 20 µM against acetylcholinesterase (AChE) indicate promising neuroprotective properties .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications of the benzyl and piperidine moieties affect biological activity. For example:
These findings underscore the importance of specific structural features in determining the biological efficacy of this compound.
Case Studies
- Antituberculosis Activity : A series of piperidine derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds with para-substituted benzyl groups exhibited significantly higher activity compared to their phenyl counterparts, with some showing MIC values as low as 0.0125 µg/mL .
- Cholinesterase Inhibition : A study evaluated several piperidine derivatives for their ability to inhibit AChE and butyrylcholinesterase (BChE). Compounds with a benzyl substitution displayed superior inhibitory effects, highlighting the potential for developing Alzheimer's treatments .
Properties
IUPAC Name |
(3S)-N-benzyl-N-ethylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-16(14-9-6-10-15-11-14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJKVHDLTQTDQO-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@H]2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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